molecular formula C16H22ClNO2 B15187263 alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride CAS No. 131963-46-7

alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride

Cat. No.: B15187263
CAS No.: 131963-46-7
M. Wt: 295.80 g/mol
InChI Key: CPAQTKHBCSAOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride is an organic compound with a complex structure that includes a naphthalene ring, a dimethylamino group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with a naphthalene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Purification steps such as distillation or recrystallization are often employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler alcohols or amines .

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-naphthalenemethanol hydrochloride is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

131963-46-7

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-naphthalen-2-ylethanol;hydrochloride

InChI

InChI=1S/C16H21NO2.ClH/c1-17(2)9-10-19-12-16(18)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11,16,18H,9-10,12H2,1-2H3;1H

InChI Key

CPAQTKHBCSAOTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC2=CC=CC=C2C=C1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.